molecular formula C7H13NO3S B12997823 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid

Cat. No.: B12997823
M. Wt: 191.25 g/mol
InChI Key: KWNPBQDXWWYXRH-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid is a heterocyclic compound that contains nitrogen. It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral medications. This compound is known for its unique bicyclic structure, which contributes to its reactivity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid typically involves multiple steps. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to enhance the reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in the body .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A closely related compound with similar structural features but lacking the sulfonic acid group.

    3-Azabicyclo[3.1.0]hexane: Another related compound with a simpler structure.

Uniqueness

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly valuable in medicinal chemistry for the synthesis of water-soluble drugs and intermediates .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid

InChI

InChI=1S/C7H13NO3S/c1-7(2)4-3-8-6(5(4)7)12(9,10)11/h4-6,8H,3H2,1-2H3,(H,9,10,11)

InChI Key

KWNPBQDXWWYXRH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(NC2)S(=O)(=O)O)C

Origin of Product

United States

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